molecular formula C17H19ClN4O4 B4358903 1-AZEPANYL{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE

1-AZEPANYL{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE

Cat. No.: B4358903
M. Wt: 378.8 g/mol
InChI Key: JYZUKQXNJLPGAY-UHFFFAOYSA-N
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Description

1-AZEPANYL{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE is a complex organic compound that features a unique combination of functional groups, including a chloro-nitrophenoxy moiety, a pyrazole ring, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AZEPANYL{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 2-chloro-4-nitrophenoxy intermediate: This step involves the reaction of 2-chloro-4-nitrophenol with an appropriate alkylating agent to form the 2-chloro-4-nitrophenoxy moiety.

    Synthesis of the pyrazole ring: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Coupling of the pyrazole and phenoxy intermediates: The pyrazole intermediate is then coupled with the 2-chloro-4-nitrophenoxy intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Formation of the azepane ring: The final step involves the cyclization of the intermediate to form the azepane ring, typically using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-AZEPANYL{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce nitro groups to amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (NaH, KOtBu)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-AZEPANYL{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-AZEPANYL{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **1-({1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidine
  • **1-({1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)morpholine
  • **1-({1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidine

Uniqueness

1-AZEPANYL{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE is unique due to the presence of the azepane ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with molecular targets. This distinguishes it from similar compounds with different ring structures, such as piperidine, morpholine, or pyrrolidine derivatives.

Properties

IUPAC Name

azepan-1-yl-[1-[(2-chloro-4-nitrophenoxy)methyl]pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4/c18-14-11-13(22(24)25)5-6-16(14)26-12-21-10-7-15(19-21)17(23)20-8-3-1-2-4-9-20/h5-7,10-11H,1-4,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZUKQXNJLPGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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